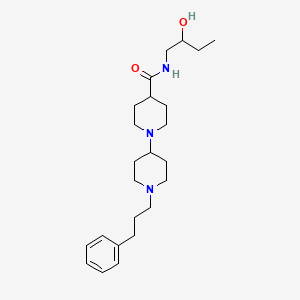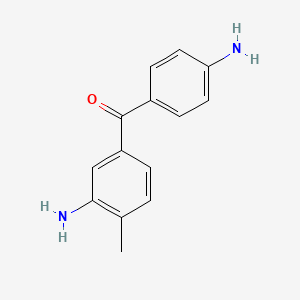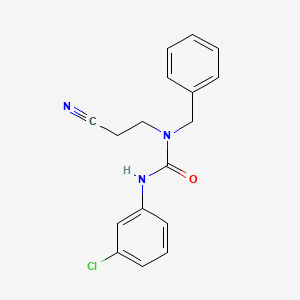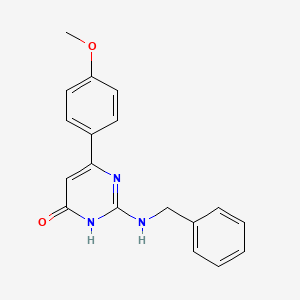
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as BMS-986231, is a novel small molecule inhibitor of the sodium-glucose cotransporter 1 (SGLT1). SGLT1 is a protein that is primarily expressed in the small intestine and is responsible for the absorption of glucose and galactose from the diet. BMS-986231 has been shown to reduce glucose absorption in preclinical studies, making it a potential candidate for the treatment of type 2 diabetes.
Mecanismo De Acción
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide works by inhibiting SGLT1, which is responsible for the absorption of glucose and galactose in the small intestine. By inhibiting SGLT1, N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide reduces the amount of glucose that is absorbed from the diet, leading to improved glycemic control.
Biochemical and Physiological Effects
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to reduce glucose absorption and improve glycemic control in preclinical studies. Additionally, N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been found to reduce body weight and improve insulin sensitivity in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has several advantages for use in lab experiments, including its potent and selective inhibition of SGLT1 and its ability to reduce glucose absorption and improve glycemic control. However, there are also limitations to the use of N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in lab experiments, including the need for careful dosing to avoid potential toxic effects and the need for further studies to determine its long-term safety and efficacy.
Direcciones Futuras
There are several potential future directions for the study of N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, including its use in combination with other antidiabetic agents, its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease, and its potential use in the prevention of type 2 diabetes in high-risk populations. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in humans.
Métodos De Síntesis
The synthesis of N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide involves several steps, including the reaction of 4-piperidone with 3-phenylpropanoic acid to form the corresponding amide. This amide is then reacted with 2-chlorobutanol to form the hydroxybutyl derivative, which is subsequently converted to the final product through a series of steps involving reductive amination and acylation.
Aplicaciones Científicas De Investigación
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical models of type 2 diabetes and has shown promising results in reducing glucose absorption and improving glycemic control. In a study conducted on diabetic rats, N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide was found to significantly reduce glucose absorption and improve glucose tolerance. Additionally, N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide was found to reduce body weight and improve insulin sensitivity in these animals.
Propiedades
IUPAC Name |
N-(2-hydroxybutyl)-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2/c1-2-23(28)19-25-24(29)21-10-17-27(18-11-21)22-12-15-26(16-13-22)14-6-9-20-7-4-3-5-8-20/h3-5,7-8,21-23,28H,2,6,9-19H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYCPCUKSQOWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6123509.png)
![methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B6123519.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6123521.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)

![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)
![1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6123556.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B6123570.png)
![2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6123578.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)


![N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6123613.png)
